Bonducellpin C
Overview
Description
Bonducellpin C is a natural diterpenoid compound found in several plants, including Caesalpinia bonduc. It is known for its potent inhibitory effects on the enzyme diterpene synthase and has shown dose-dependent anti-malarial activity . This compound is part of a group of cassane furanoditerpenes, which are known for their diverse biological activities .
Mechanism of Action
Target of Action
Bonducellpin C is a natural product from Caesalpinia minax . More research is needed to identify the compound’s primary targets and their role.
Pharmacokinetics
Pharmacokinetic studies of this compound indicate that it is absorbed quickly and eliminated rapidly, with high blood concentration .
Result of Action
It is known that cassane diterpenoids, including this compound, have shown strong anti-inflammatory activity . This suggests that this compound may have a significant impact on inflammatory processes at the molecular and cellular level.
Action Environment
It is recommended that this compound should be stored at -20°c for 3 years or at 4°c for 2 years in powder form, and at -80°c for 6 months or at -20°c for 1 month in solvent . This suggests that temperature is an important environmental factor affecting the stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bonducellpin C involves several steps, including the extraction of plant materials and subsequent chemical reactions to isolate the compound. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be extracted from plants like Caesalpinia bonduc using solvents such as methanol .
Industrial Production Methods
The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bonducellpin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired modifications to the compound’s structure.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in different scientific research applications .
Scientific Research Applications
Bonducellpin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactions.
Biology: Investigated for its inhibitory effects on enzymes and its potential as an anti-malarial agent.
Comparison with Similar Compounds
Similar Compounds
Bonducellpin C is part of a group of cassane diterpenoids, which include compounds such as Bonducellpin A, Bonducellpin B, and Bonducellpin D . These compounds share similar structural features and biological activities.
Uniqueness
What sets this compound apart from its similar compounds is its potent inhibitory effect on diterpene synthase and its significant anti-malarial activity . This makes it a valuable compound for further research and potential therapeutic applications.
Conclusion
This compound is a fascinating compound with diverse biological activities and significant potential in scientific research. Its unique properties and inhibitory effects on enzymes make it a valuable subject for further study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-17-6-8-21(2,3)23(27)11-15(25)19-14(22(17,23)4)10-16-13(7-9-29-16)18(19)20(26)28-5/h7,9,14-15,17-19,25,27H,6,8,10-11H2,1-5H3/t14-,15-,17-,18+,19-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDXCWSMBMTOV-DTGSAJLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)O)C(=O)OC)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)O)C(=O)OC)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of Bonducellpin C and what other similar compounds have been isolated alongside it?
A1: this compound has been isolated from the seed kernels of Caesalpinia crista, a medicinal plant found in Southeast Asia. This plant is known for its rich content of cassane-type furanoditerpenes. Along with this compound, researchers have isolated other related compounds from the same source, including Caesalpinins MM, MN, MO, and MP, as well as known diterpenes such as 1-deacetoxy-1-oxocaesalmin C, 1-deacetylcaesalmin C, caesalmin C, caesaldekarin e, 2-acetoxycaesaldekarin e, 2-acetoxy-3-deacetoxycaesaldekarin e, and norcaesalpinin E. [, ]
Q2: Has this compound been found in other natural sources?
A2: While the provided research focuses on Caesalpinia crista, it specifically mentions that compounds 1-deacetoxy-1-oxocaesalmin C and 1-deacetylcaesalmin C were isolated from a natural source for the first time during this study. [] This suggests that this compound and other related compounds might exist in other yet-to-be-discovered natural sources.
Q3: What kind of structural analysis was used to identify this compound?
A3: The structures of this compound and the other isolated compounds were elucidated using a range of spectroscopic techniques. [] While the specific techniques are not explicitly listed, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.
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